molecular formula C16H20F2O3 B1325936 Ethyl 8-(2,4-difluorophenyl)-8-oxooctanoate CAS No. 898753-12-3

Ethyl 8-(2,4-difluorophenyl)-8-oxooctanoate

Cat. No.: B1325936
CAS No.: 898753-12-3
M. Wt: 298.32 g/mol
InChI Key: XVOIJGNDUCEXNF-UHFFFAOYSA-N
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Description

Ethyl 8-(2,4-difluorophenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to an oxooctanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(2,4-difluorophenyl)-8-oxooctanoate typically involves the esterification of 8-(2,4-difluorophenyl)-8-oxooctanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and reduces the risk of contamination.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: 8-(2,4-Difluorophenyl)-8-oxooctanoic acid.

    Reduction: 8-(2,4-Difluorophenyl)-8-hydroxyoctanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-(2,4-difluorophenyl)-8-oxooctanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Ethyl 8-(2,4-difluorophenyl)-8-oxooctanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl 8-(2,4-difluorophenyl)-8-oxooctanoate can be compared with other similar compounds such as:

    Ethyl 8-(2,6-difluorophenyl)-8-oxooctanoate: Similar structure but with different fluorine substitution pattern, which can affect its reactivity and applications.

    Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate: Another isomer with different properties due to the position of the fluorine atoms.

    Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate: Chlorine-substituted analogue with potentially different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with other molecules.

Properties

IUPAC Name

ethyl 8-(2,4-difluorophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)13-10-9-12(17)11-14(13)18/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOIJGNDUCEXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645619
Record name Ethyl 8-(2,4-difluorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-12-3
Record name Ethyl 2,4-difluoro-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(2,4-difluorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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